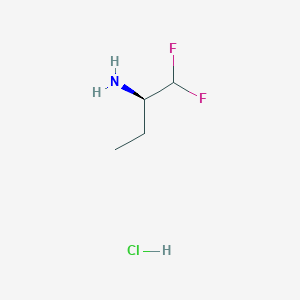

(2R)-1,1-Difluorobutan-2-amine;hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

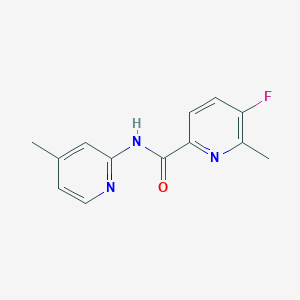

(2R)-1,1-Difluorobutan-2-amine;hydrochloride is a compound that is of interest in the field of organic chemistry due to its difluorinated amine structure. While the specific compound is not directly studied in the provided papers, insights can be drawn from related research on fluorinated compounds and their interactions with amines.

Synthesis Analysis

The synthesis of difluorinated compounds is a topic of interest due to their potential applications in medicinal chemistry. The paper on the synthesis of gem-difluorocyclobutanes provides a method that could potentially be adapted for synthesizing (2R)-1,1-Difluorobutan-2-amine;hydrochloride. The reported method uses commercially available fluorine sources and proceeds via a Wagner-Meerwein rearrangement, which suggests that similar mild reaction conditions could be used for synthesizing the target compound .

Molecular Structure Analysis

The molecular structure of fluorinated compounds can be complex, as seen in the NMR investigations of 2-chloro-1,4-dibromo-1,2,2-trifluorobutane. The study of this compound involved determining chemical shifts and coupling constants, which are essential for understanding the molecular structure. Such detailed NMR analysis could be applied to (2R)-1,1-Difluorobutan-2-amine;hydrochloride to elucidate its structure .

Chemical Reactions Analysis

The interaction of fluorinated compounds with amines can lead to various chemical reactions. For instance, the monosolvation of R-1-phenyl-2,2,2-trifluoroethanol with amines shows how configurational effects influence the excitation, ionization, and fragmentation of diastereomeric complexes. This suggests that (2R)-1,1-Difluorobutan-2-amine;hydrochloride could also form stable complexes with amines, which could be relevant in the context of its reactivity and applications .

Physical and Chemical Properties Analysis

The physical and chemical properties of (2R)-1,1-Difluorobutan-2-amine;hydrochloride can be inferred from related studies on fluorinated compounds. The effects of temperature and solvent on the chemical shifts and coupling constants of fluorinated compounds, as studied in the NMR investigations, are important for understanding the behavior of such compounds under different conditions. These properties are crucial for the practical application and handling of (2R)-1,1-Difluorobutan-2-amine;hydrochloride .

Aplicaciones Científicas De Investigación

1. Synthesis and Nucleophilic Reactions in Fluorinated Compounds

Fluorinated compounds like 3-chloro-2-fluorobut-2-en-4-olide and 2-fluorobut-2-en-4-olide, related to (2R)-1,1-Difluorobutan-2-amine; hydrochloride, are prepared for studying nucleophilic reactions. These compounds undergo various reactions with hard nucleophiles like methanol and piperidine, and soft phosphorus nucleophiles, revealing insights into nucleophilic vinylic substitution (Paleta, Volkov, & Hetflejš, 2000).

2. Amination in Organostannanes

The aminating agents in organostannanes demonstrate the versatility of compounds like (2R)-1,1-Difluorobutan-2-amine; hydrochloride. The study shows their effectiveness in substituting fluorine and chlorine in various substrates through a metathetical ligand-exchange reaction (George & Lappert, 1969).

3. Enantiomer Separation in Synthesis

The enzymatic resolution of racemic compounds, closely related to (2R)-1,1-Difluorobutan-2-amine; hydrochloride, plays a crucial role in synthesizing optically pure enantiomers. This process is vital in creating compounds like (R)-GABOB and (R)-carnitine hydrochloride (Kamal, Khanna, & Krishnaji, 2007).

4. Studying Radical Anions in Polyfluoroarenes

Research involving the formation of radical anions from compounds like 4-aminononafluorobiphenyl, akin to (2R)-1,1-Difluorobutan-2-amine; hydrochloride, is significant. This study helps understand the lifetimes, decay channels, and stability of these radical anions, crucial in selective hydrodefluorination processes (Borovkov et al., 2015).

5. Stereoselective Syntheses of Fluorinated Amino Acids

(2R)-1,1-Difluorobutan-2-amine; hydrochloride's structural similarities to fluorinated amino acids are essential in their stereoselective syntheses. This synthesis involves chiral oxazoline and dihydro-2H-oxazinone, highlighting the importance of stereochemistry in producing configurationally pure compounds (Pigza, Quach, & Molinski, 2009).

Mecanismo De Acción

Target of Action

The primary target of (2R)-1,1-Difluorobutan-2-amine hydrochloride is the NMDA receptors and adenosine A1 receptors . These receptors play a crucial role in the regulation of neurotransmission, particularly in relation to glutamate, the primary excitatory neurotransmitter in the brain .

Propiedades

IUPAC Name |

(2R)-1,1-difluorobutan-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H9F2N.ClH/c1-2-3(7)4(5)6;/h3-4H,2,7H2,1H3;1H/t3-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDBUHXKNAHKAPX-AENDTGMFSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C(F)F)N.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10ClF2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-{[(5,5-Dimethyl-3-oxocyclohex-1-en-1-yl)amino]methyl}benzoic acid](/img/structure/B3006396.png)

![2-hydroxy-5-[(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]benzoic acid](/img/structure/B3006398.png)

![N,N-dimethyl-2-(3-(thiophen-2-ylmethyl)ureido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-sulfonamide](/img/structure/B3006404.png)

![N-(1-cyanocycloheptyl)-2-[(5,6,7,8-tetrahydronaphthalen-1-yl)amino]acetamide](/img/structure/B3006410.png)

![2-ethoxy-N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)nicotinamide](/img/structure/B3006414.png)

![2-{[1-ethyl-6-(4-fluorobenzyl)-3-methyl-7-oxo-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl]sulfanyl}-N~1~-phenylacetamide](/img/structure/B3006415.png)

![(Z)-2-Cyano-3-cyclopropyl-N-[2-(2,4-difluorophenyl)-2-hydroxypropyl]prop-2-enamide](/img/structure/B3006416.png)

![2-[3-(4-ethylphenyl)-6-oxopyridazin-1-yl]-N-(4-fluoro-3-nitrophenyl)acetamide](/img/structure/B3006418.png)